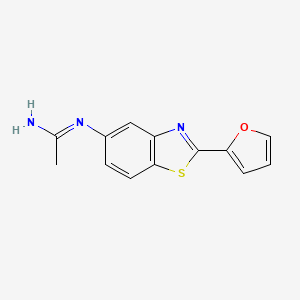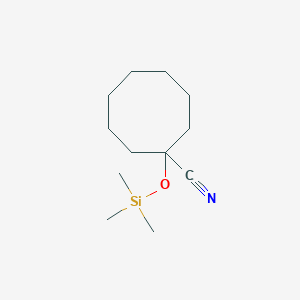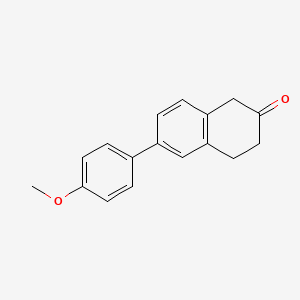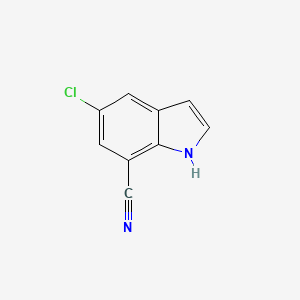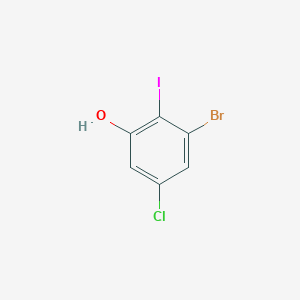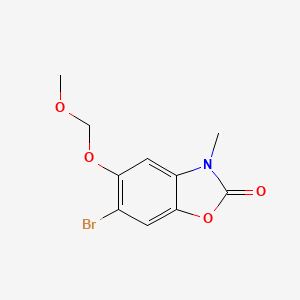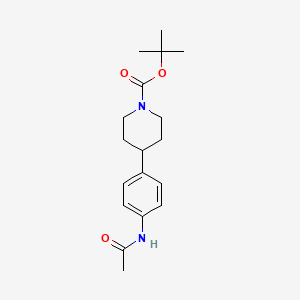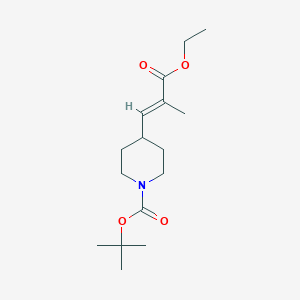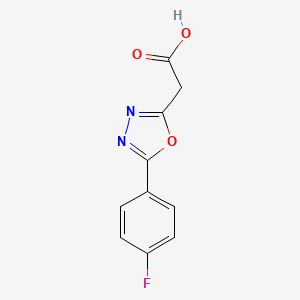
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The 4-fluorophenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, materials science, and other fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- typically involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives. One common method is the condensation of a monoacyl hydrazide with a carboxylic acid, followed by dehydrative cyclization to form the oxadiazole ring. This reaction often requires elevated temperatures and strong acidic conditions .
Another approach involves the use of α-bromo nitroalkanes, which are coupled with acyl hydrazides to directly deliver the 2,5-disubstituted oxadiazole. This method avoids the formation of a 1,2-diacyl hydrazide intermediate and is notable for its mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the removal of co-products and purification steps are crucial to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 1,3,4-oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, such as ketones, esters, amides, and carbamates. This interaction can modulate the physicochemical and pharmacokinetic profiles of small molecules .
Additionally, the compound’s ability to resist metabolism by hydrolytic esterase and peptidase enzymes enhances its stability and bioavailability . The specific molecular targets and pathways involved depend on the biological activity being studied, such as enzyme inhibition or receptor binding .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,3-Oxadiazole: A less common isomer with distinct chemical behavior.
1,2,5-Oxadiazole: Another isomer with unique properties and applications.
Uniqueness
1,3,4-Oxadiazole-2-acetic acid, 5-(4-fluorophenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities. This makes it a valuable compound in medicinal chemistry for modifying the physicochemical and pharmacokinetic profiles of small molecules . Its resistance to metabolism and ability to act as a bioisosteric replacement further enhance its utility in drug development .
属性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI 键 |
DNACLNVTQHMBKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
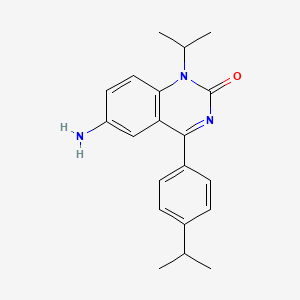
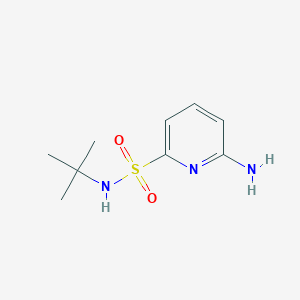
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
